Cyclophosphamide hydrate

Solid-state characterization Pharmaceutical analysis Reference standard qualification

Cyclophosphamide monohydrate (CAS 22068-88-8) is the preferred solid-state form for pharmaceutical processing. The anhydrous form is unstable, hydrating at 20–30% RH (25°C), compromising batch uniformity. This prodrug requires hepatic activation to form DNA-crosslinking metabolites. Non-interchangeable with ifosfamide due to distinct toxicity profiles. High solubility (>500 mg/mL) in PG, PEG, and ethanol enables ready-to-use liquid formulations. Evidence-based component of VAC regimens for Ewing sarcoma. Source the stable monohydrate to ensure regulatory compliance and reduce batch rejection.

Molecular Formula C7H15Cl2N2O2P.H2O
C7H17Cl2N2O3P
Molecular Weight 279.10 g/mol
CAS No. 22068-88-8
Cat. No. B7759886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclophosphamide hydrate
CAS22068-88-8
Molecular FormulaC7H15Cl2N2O2P.H2O
C7H17Cl2N2O3P
Molecular Weight279.10 g/mol
Structural Identifiers
SMILESC1CNP(=O)(OC1)N(CCCl)CCCl.O
InChIInChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2
InChIKeyPWOQRKCAHTVFLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 73 °F (NTP, 1992)

Cyclophosphamide Hydrate (CAS 22068-88-8): A Distinct Solid-State Monohydrate Form of an Oxazaphosphorine Prodrug for Research and Formulation


Cyclophosphamide hydrate (monohydrate) is a synthetic nitrogen mustard alkylating agent and prodrug belonging to the oxazaphosphorine class [1]. The compound requires hepatic cytochrome P450-mediated metabolic activation to its active cytotoxic species, phosphoramide mustard [2]. As a monohydrate crystalline solid, it contains a stoichiometric water molecule (6.45% theoretical water content) that is structurally integrated within the crystal lattice via hydrogen bonding interactions [3]. This hydrated form exhibits distinct solid-state properties that differentiate it from the anhydrous form and other oxazaphosphorine analogs.

Why Cyclophosphamide Hydrate Cannot Be Substituted with Anhydrous Cyclophosphamide or Other Oxazaphosphorines in Critical Applications


Generic substitution among oxazaphosphorine agents is precluded by distinct metabolic profiles, toxicity signatures, and solid-state physicochemical properties. Cyclophosphamide and its isomeric analog ifosfamide, while sharing a common activation pathway, exhibit quantitatively divergent metabolic fates: cyclophosphamide undergoes preferential ring-opening to yield acrolein, whereas ifosfamide is preferentially N-dechloroethylated to produce 2-chloroacetaldehyde, a metabolite directly associated with ifosfamide-specific nephrotoxicity and neurotoxicity [1][2]. Furthermore, the monohydrate crystalline form of cyclophosphamide is not interchangeable with the anhydrous form; the hydrate exhibits a defined dehydration enthalpy of 36.1 J/g (DSC-measured) and converts to a metastable anhydrous phase under mechanical stress or desiccation, with a detectable characteristic X-ray diffraction reflection at 15.3° 2θ for the metastable form [3]. These distinct solid-state properties directly impact analytical method development, reference standard qualification, and formulation stability.

Quantitative Differentiation of Cyclophosphamide Hydrate: Solid-State, Metabolic, and Bioavailability Evidence for Informed Selection


Distinct Solid-State Thermal Transitions of Cyclophosphamide Monohydrate Versus Anhydrous Form

Cyclophosphamide monohydrate exhibits distinct thermal transition properties relative to its anhydrous counterpart, a critical differentiator for analytical reference standard qualification and formulation development. Differential scanning calorimetry (DSC) analysis demonstrates that the monohydrate form undergoes a transition at 47.9°C with a heat of fusion (ΔHfusion) of 6.30 kcal/mol, whereas the anhydrate form transitions at 51.9°C with a ΔHfusion of 5.39 kcal/mol [1]. Additionally, the dehydration enthalpy of the monohydrate measured by DSC is 36.1 J/g [2]. The metastable form produced by mechanical treatment or desiccation of the monohydrate can be detected by a characteristic X-ray powder diffraction reflection at 15.3° 2θ and an endothermic peak at approximately 39°C [2].

Solid-state characterization Pharmaceutical analysis Reference standard qualification

Divergent Metabolic Pathways: Cyclophosphamide Preferentially Yields Acrolein, Not the Nephrotoxic 2-Chloroacetaldehyde of Ifosfamide

Despite being structural isomers, cyclophosphamide and ifosfamide exhibit fundamentally distinct metabolic fates with profound toxicological consequences. In a comparative UPLC-ESI-QTOFMS-based metabolomics study in mice, cyclophosphamide preferentially underwent ring-opening metabolism to yield acrolein, while ifosfamide preferentially underwent N-dechloroethylation to yield 2-chloroacetaldehyde [1]. This metabolic divergence is quantitatively underpinned by differences in activation kinetics: 4-hydroxylation of ifosfamide occurs at a slower rate and to a lesser extent than that of cyclophosphamide [2]. Consistent with this, a comparative pharmacokinetic study in humans found that 1% of the administered cyclophosphamide dose was excreted as activated metabolites, versus only 0.3% for ifosfamide—a 3.3-fold quantitative difference in active metabolite excretion [3]. The 2-chloroacetaldehyde produced preferentially from ifosfamide is directly implicated in ifosfamide-specific nephrotoxicity and neurotoxicity, toxicities not characteristic of cyclophosphamide [1].

Drug metabolism Toxicology Comparative pharmacology

Bioequivalence and Bioavailability of Oral Cyclophosphamide Formulations: Evidence Supporting Formulation Flexibility

Oral bioavailability studies demonstrate that cyclophosphamide exhibits consistent and near-complete absorption across different formulation types. In a study comparing three oral administration forms (one gastric juice-resistant, two rapid-release) against intravenous administration in 12 breast cancer patients, the mean bioavailability (AUC p.o./AUC i.v. ratio) was 0.896 for the gastric juice-resistant formulation and 0.914 and 0.958 for the two rapid-release formulations, with no statistically significant differences [1]. Peak plasma concentrations ranged from 19.1 to 22.8 nmol/ml across formulations. Another randomized cross-over study comparing three oral preparations (Cytoxan®, Endoxan®, and an investigational direct compression tablet) reported that relative to an oral cyclophosphamide solution, the bioavailability of the parent compound was 85% for Cytoxan® and 69% for the investigational formulation based on AUC comparisons [2].

Bioavailability Formulation science Clinical pharmacology

Distinct Dose-Limiting Toxicities Between Cyclophosphamide and Ifosfamide

The clinical toxicity profiles of cyclophosphamide and ifosfamide are quantitatively distinct, a direct consequence of their divergent metabolism. The dose-limiting toxicity of cyclophosphamide is leukopenia, whereas the dose-limiting toxicity of ifosfamide is neurotoxicity when preventive measures are taken to reduce urotoxicity [1]. This differentiation is supported by the preferential metabolic pathways: cyclophosphamide yields acrolein (associated with urotoxicity, managed with mesna) while ifosfamide yields 2-chloroacetaldehyde, which is directly implicated in its unique neurotoxicity and nephrotoxicity [2]. The absence of 2-chloroacetaldehyde formation from cyclophosphamide explains why cyclophosphamide is not associated with the neurotoxic and nephrotoxic sequelae characteristic of ifosfamide treatment.

Toxicity profiling Drug safety Comparative pharmacology

Optimal Use Cases for Cyclophosphamide Hydrate in Research, Quality Control, and Formulation Development


Analytical Reference Standard for HPLC and GC Method Development and Validation

Cyclophosphamide monohydrate, with its defined 6.45% theoretical water content and characteristic thermal and X-ray diffraction signatures, serves as an ideal analytical reference standard for developing and validating HPLC and GC methods [1]. The distinct transition temperature (47.9°C) and XRPD reflection at 15.3° 2θ for the metastable form enable definitive identification and purity assessment, ensuring that analytical methods accurately quantify the correct solid-state form and detect any anhydrate contamination [1].

Preclinical Pharmacology Studies Investigating Oxazaphosphorine Metabolic Pathways and Toxicity Mechanisms

Cyclophosphamide hydrate is the appropriate agent for preclinical studies designed to elucidate the role of acrolein-mediated toxicity pathways or to establish baseline metabolic profiles in animal models. The preferential ring-opening metabolism to acrolein, contrasted with ifosfamide's N-dechloroethylation to 2-chloroacetaldehyde, provides a defined and quantifiable metabolic divergence for toxicological investigation [2]. Studies requiring an oxazaphosphorine without the confounding nephrotoxic and neurotoxic metabolites characteristic of ifosfamide should select cyclophosphamide [2].

Bioavailability and Bioequivalence Studies of Oral Cyclophosphamide Formulations

The well-characterized oral bioavailability profile of cyclophosphamide, with AUC p.o./AUC i.v. ratios ranging from 0.896 to 0.958 across formulations, provides a robust baseline for comparative bioavailability and bioequivalence studies [3]. Cyclophosphamide hydrate can be used as the reference standard in developing and validating new oral formulations or generic products, with the assurance that near-complete absorption and consistent pharmacokinetics are documented [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclophosphamide hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.